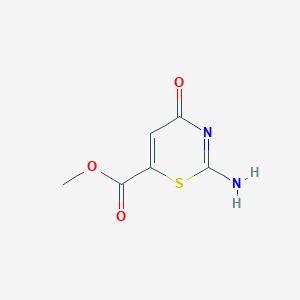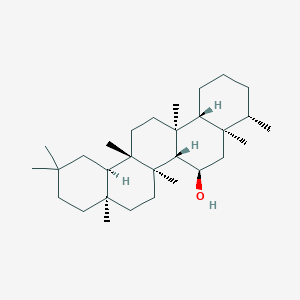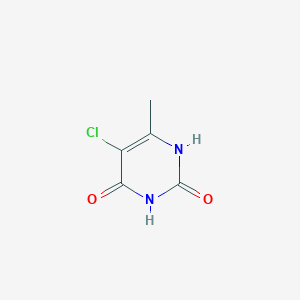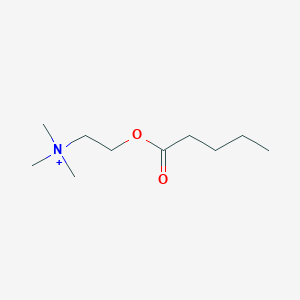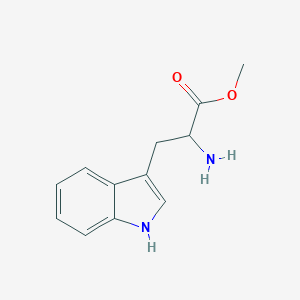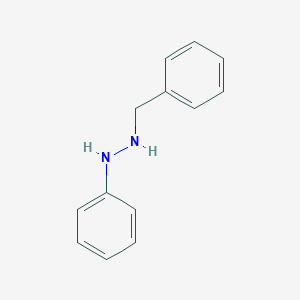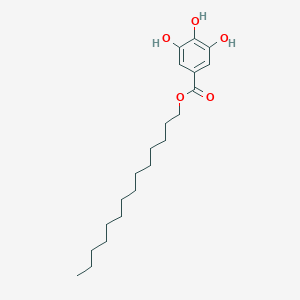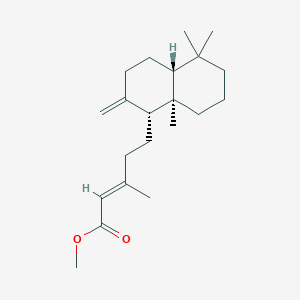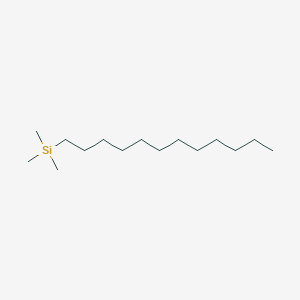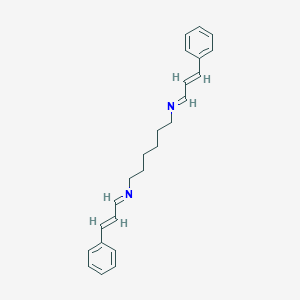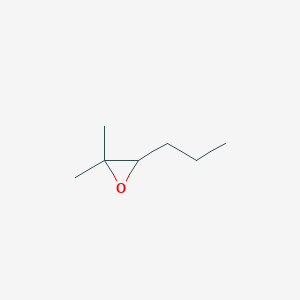
2,2-Dimethyl-3-propyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-propyloxirane, also known as isoxepac, is a chemical compound that belongs to the class of heterocyclic compounds called oxepanes. It is a colorless liquid that has a strong fruity odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-propyloxirane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophile. This property makes it useful in various scientific research applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2-Dimethyl-3-propyloxirane are not well studied. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory problems. It is also a suspected carcinogen and mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2-Dimethyl-3-propyloxirane in lab experiments include its ability to act as a solvent and cross-linking agent. It is also a starting material for the synthesis of various other compounds. However, its toxicity and suspected carcinogenic and mutagenic properties make it a hazardous chemical to work with.
Zukünftige Richtungen
In the future, more research needs to be done to understand the mechanism of action and biochemical and physiological effects of 2,2-Dimethyl-3-propyloxirane. This will help in developing safer and more effective alternatives to this compound. Further research can also focus on the synthesis of new compounds using 2,2-Dimethyl-3-propyloxirane as a starting material. Additionally, more studies can be conducted to explore the potential use of this compound in the production of insecticides, herbicides, and fungicides.
Conclusion:
2,2-Dimethyl-3-propyloxirane is a chemical compound that has various scientific research applications. It is used as a solvent, cross-linking agent, and starting material for the synthesis of various other compounds. However, its toxicity and suspected carcinogenic and mutagenic properties make it a hazardous chemical to work with. Further research needs to be done to understand its mechanism of action and biochemical and physiological effects, and to develop safer and more effective alternatives to this compound.
Synthesemethoden
2,2-Dimethyl-3-propyloxirane can be synthesized through various methods. The most common method involves the reaction of 2,2-dimethyl-1,3-propanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature of around 60-70°C and under atmospheric pressure. The product obtained is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-propyloxirane has various scientific research applications. It is used as a solvent in organic synthesis, as a cross-linking agent in the production of polymers, and as a starting material for the synthesis of various other compounds. It is also used in the production of insecticides, herbicides, and fungicides.
Eigenschaften
CAS-Nummer |
17612-35-0 |
|---|---|
Produktname |
2,2-Dimethyl-3-propyloxirane |
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2,2-dimethyl-3-propyloxirane |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2,3)8-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZWMFGIJPJXEKCV-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)(C)C |
Kanonische SMILES |
CCCC1C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
